monogalactosyl diglyceride

Descripción general

Descripción

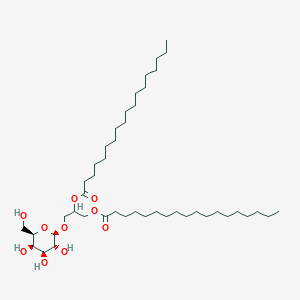

La mezcla de monogalactosil diglicérido es un tipo de glucolípido que se encuentra principalmente en las membranas de los cloroplastos de las plantas y las algas. Desempeña un papel crucial en el proceso fotosintético al participar en la formación de la estructura de la membrana tilacoide. Este compuesto se caracteriza por una columna vertebral de glicerol esterificada con dos cadenas de ácidos grasos y una sola unidad de galactosa.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El monogalactosil diglicérido se puede sintetizar mediante reacciones enzimáticas que involucran monogalactosildiacilglicerol sintasa. Esta enzima cataliza la transferencia de una unidad de galactosa desde uridina difosfato galactosa a diacilglicerol, formando monogalactosil diglicérido .

Métodos de producción industrial: La producción industrial de monogalactosil diglicérido normalmente implica la extracción de fuentes vegetales como los cloroplastos de la espinaca. El proceso de extracción incluye la extracción de lípidos utilizando solventes como cloroformo y metanol, seguido de la purificación mediante cromatografía en capa fina .

Análisis De Reacciones Químicas

Tipos de reacciones: El monogalactosil diglicérido experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ocurrir bajo la influencia de especies reactivas de oxígeno, lo que lleva a la formación de productos de lípidos oxidados.

Hidrólisis: La hidrólisis enzimática por lipasas puede descomponer el monogalactosil diglicérido en ácidos grasos libres y monogalactosil glicerol.

Sustitución: La unidad de galactosa se puede sustituir por otras moléculas de azúcar mediante reacciones de glicosilación.

Reactivos y condiciones comunes:

Oxidación: Especies reactivas de oxígeno u oxidantes químicos.

Hidrólisis: Lipasas o condiciones ácidas.

Sustitución: Glicosiltransferasas y donantes de azúcar como uridina difosfato glucosa.

Principales productos formados:

Oxidación: Derivados de lípidos oxidados.

Hidrólisis: Ácidos grasos libres y monogalactosil glicerol.

Sustitución: Derivados glicosilados con diferentes unidades de azúcar.

Aplicaciones Científicas De Investigación

El monogalactosil diglicérido tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar las interacciones lípido-lípido y lípido-proteína en sistemas de membrana.

Biología: Desempeña un papel importante en el estudio de la fotosíntesis y la dinámica de la membrana tilacoide.

Industria: Se utiliza en la formulación de cosméticos y productos alimenticios debido a sus propiedades emulsionantes.

Mecanismo De Acción

El monogalactosil diglicérido ejerce sus efectos principalmente a través de su papel en la membrana tilacoide. Ayuda a mantener la integridad estructural y la fluidez de la membrana, lo cual es esencial para el correcto funcionamiento de los complejos proteicos fotosintéticos. El compuesto interactúa con varias proteínas y pigmentos dentro de la membrana, lo que facilita la transferencia eficiente de energía y el transporte de electrones durante la fotosíntesis .

Compuestos similares:

Digalactosil diglicérido: Similar en estructura, pero contiene dos unidades de galactosa.

Fosfatidilglicerol: Otro lípido que se encuentra en las membranas tilacoides, pero contiene una columna vertebral de glicerol con grupos fosfato y glicerol.

Singularidad: El monogalactosil diglicérido es único debido a su única unidad de galactosa, que confiere propiedades estructurales y funcionales específicas a la membrana tilacoide. Su capacidad de formar estructuras no bicapa lo distingue de otros lípidos de membrana, contribuyendo a su papel crítico en la fotosíntesis .

Comparación Con Compuestos Similares

Digalactosyl diglyceride: Similar in structure but contains two galactose moieties.

Phosphatidylglycerol: Another lipid found in thylakoid membranes but contains a glycerol backbone with phosphate and glycerol groups.

Uniqueness: Monogalactosyl diglyceride is unique due to its single galactose moiety, which imparts specific structural and functional properties to the thylakoid membrane. Its ability to form non-bilayer structures distinguishes it from other membrane lipids, contributing to its critical role in photosynthesis .

Actividad Biológica

Monogalactosyl diglyceride (MGDG) is a prominent galactolipid primarily found in plant membranes and myelin sheaths of nerve cells. Its biological activity has garnered significant research attention due to its involvement in various physiological processes, particularly in the central nervous system and photosynthetic organisms. This article discusses the biological activities of MGDG, highlighting key research findings, case studies, and relevant data.

Overview of this compound

MGDG is a glycolipid composed of a glycerol backbone, two fatty acid chains, and a single galactose sugar moiety. It plays critical roles in membrane structure and function, particularly in chloroplasts of plants and the myelin sheath in neurons. MGDG is known for its influence on membrane fluidity and permeability, which are essential for cellular processes.

1. Role in Myelination

Research indicates that MGDG acts as a marker for myelination in the central nervous system. It has been shown to activate protein kinase C (PKC) isoforms, particularly PKC-alpha, which is crucial for oligodendrocyte (OL) function and myelin formation. In vitro studies demonstrated that adding MGDG to culture media significantly increased the density of regenerating OL fibers compared to other lipid forms like diacylglycerol (DAG) .

2. Photosynthetic Functionality

In plants, MGDG is integral to chloroplast membranes and is involved in photosynthetic processes. Studies have shown that MGDG content varies with leaf development stages, affecting membrane properties and potentially influencing photosynthetic efficiency . For instance, during the greening of etiolated seedlings, MGDG levels correlate with the development of photosynthetic electron transport systems .

Case Study 1: Myelination in Oligodendrocytes

A study focused on the effects of MGDG on oligodendrocytes revealed that it enhances PKC activity, promoting OL process formation. The study utilized western blotting techniques to confirm the presence of PKC isoforms in OLs and demonstrated that MGDG significantly outperformed DAG in stimulating OL fiber regeneration .

Case Study 2: Lipid Composition in Plant Development

In another investigation involving Catharanthus roseus, researchers analyzed the fatty acid composition of polar lipids across different leaf stages. The study found that MGDG was abundant in young leaves but decreased significantly in senescent tissues, suggesting its role in maintaining membrane integrity during leaf aging . The alterations in lipid composition were linked to changes in chloroplast structure and function.

Table 1: Summary of Key Research Findings on MGDG

Propiedades

IUPAC Name |

[2-octadecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H86O10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(47)52-36-38(37-53-45-44(51)43(50)42(49)39(35-46)55-45)54-41(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39,42-46,49-51H,3-37H2,1-2H3/t38?,39-,42+,43+,44-,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLTVZLYPPIIID-XMGVTQGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H86O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70961896 | |

| Record name | 3-(Hexopyranosyloxy)propane-1,2-diyl dioctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

787.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41670-62-6 | |

| Record name | 1,2-Distearoylmonogalactosylglyceride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041670626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Hexopyranosyloxy)propane-1,2-diyl dioctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.